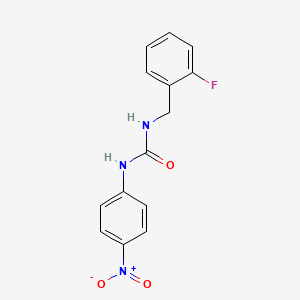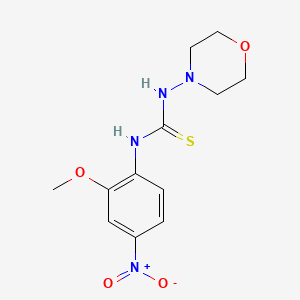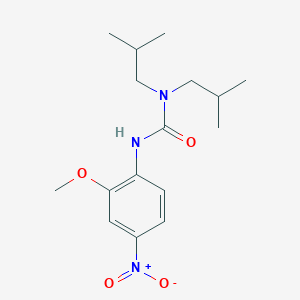
N-(2-fluorobenzyl)-N'-(4-nitrophenyl)urea
Descripción general
Descripción
N-(2-fluorobenzyl)-N'-(4-nitrophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its numerous potential applications. This compound is a member of the urea family and is commonly referred to as FNU. In
Mecanismo De Acción
The mechanism of action of FNU involves the inhibition of enzymes by binding to their active sites. FNU binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, FNU inhibits the activity of urease by binding to the nickel ion in its active site. The inhibition of acetylcholinesterase by FNU involves the formation of a covalent bond between FNU and the serine residue in the active site of the enzyme.
Biochemical and Physiological Effects
FNU has been shown to exhibit several biochemical and physiological effects. Inhibition of carbonic anhydrase by FNU leads to a decrease in the production of bicarbonate ions, which can have therapeutic effects in the treatment of glaucoma and epilepsy. The inhibition of urease by FNU can lead to the prevention of urea hydrolysis, which is a significant source of ammonia in the body. The inhibition of acetylcholinesterase by FNU can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have therapeutic effects in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNU has several advantages for lab experiments, including its high yield, ease of synthesis, and potent inhibitory activity against several enzymes. However, FNU has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of FNU. One area of research is the development of new drugs based on FNU's inhibitory activity against enzymes. Another area of research is the study of FNU's potential toxicity and safety in vivo. Additionally, the study of FNU's interactions with other compounds and its effects on various physiological processes can lead to a better understanding of its potential applications.
Aplicaciones Científicas De Investigación
FNU has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of FNU is in the development of new drugs. FNU has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and bacterial infections.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c15-13-4-2-1-3-10(13)9-16-14(19)17-11-5-7-12(8-6-11)18(20)21/h1-8H,9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDOXMXUYSOCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4119635.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4119642.png)

![1-[(4-methylphenyl)sulfonyl]-5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4119653.png)
![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119655.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4119663.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4119671.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119679.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4119686.png)


![4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4119708.png)
![N-(2-methylcyclohexyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4119740.png)
